![molecular formula C17H18N6O2 B2696344 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1798466-22-4](/img/structure/B2696344.png)
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Anti-Cancer Agents
- Research has shown that derivatives of quinazolinone, similar in structure to the compound , have potent anti-cancer properties. A study focused on the synthesis and cytotoxicity of such derivatives, highlighting their role as dual-targeted anti-cancer agents (Hour et al., 2013).
Antibacterial Activity
- Substituted quinazolinones and indolylthiadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds, structurally related to the compound of interest, were compared with reference drugs ampicillin and gattifloxacin for their effectiveness (Singh et al., 2010).
Anti-inflammatory Evaluation
- Certain heterocyclic derivatives, including quinazolin-5(6H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to be effective with low ulcerogenic potential, suggesting their therapeutic potential in inflammation-related conditions (Fahmy et al., 2012).
Antiproliferative Agents
- A study on the antiproliferative activity of 5-amino-1-aryl-1H-1,2,3-triazoles, structurally related to the compound , demonstrated significant anticancer potential. These compounds were particularly effective against ovarian and lung cancer cell lines, underscoring their role as promising antiproliferative agents (Pokhodylo et al., 2020).
Synthesis of Polycondensed Heterocycles
- Research involving partially hydrogenated triazolopyrimidines and triazoloquinazolines, which are structurally related to the target compound, has led to the development of new compounds with potential applications in medicinal chemistry (Chernyshev et al., 2014).
Antimicrobial Agents
- A novel series of quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed a broad spectrum of activity against various microorganisms, indicating their potential as antimicrobial agents (Buha et al., 2012).
Antihistaminic Agents
- Research on 1-substituted-4-(pyridin-4-yl) triazoloquinazolinones, structurally similar to the compound of interest, revealed their potential as H1-antihistaminic agents. These compounds demonstrated significant antihistaminic activity with minimal side effects, suggesting their therapeutic utility in allergy treatment (Gobinath et al., 2015).
CCR4 Antagonists
- A study focused on the synthesis and structure-activity relationship of quinazoline derivatives as CCR4 antagonists. These compounds showed strong inhibition of chemotaxis and demonstrated anti-inflammatory activity in animal models, indicating their potential in treating inflammatory conditions (Yokoyama et al., 2009).
Plant Growth Retardants
- Triazole and related heterocyclic compounds have been used as plant growth retardants in agricultural research. These compounds offer insights into the regulation of terpenoid metabolism, which is crucial for understanding plant growth and development (Grossmann, 1990).
Eigenschaften
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-8-5-13(11-21)23-10-7-19-20-23)6-9-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICQGWPBWBGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.